5-nitro-2-(p-tolyl)pyridine
Overview
Description
5-nitro-2-(p-tolyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 5-position and a p-tolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(p-tolyl)pyridine typically involves nitration reactions. One common method is the nitration of 2-p-tolylpyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. These processes often utilize advanced reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(p-tolyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group on the p-tolyl ring can be oxidized to a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: 5-Amino-2-p-tolylpyridine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 5-Nitro-2-(4-carboxyphenyl)pyridine
Scientific Research Applications
5-nitro-2-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-(p-tolyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitropyridine
- 4-Nitropyridine
- 2-p-Tolylpyridine
- 5-Nitro-2-phenylpyridine
Uniqueness
5-nitro-2-(p-tolyl)pyridine is unique due to the presence of both a nitro group and a p-tolyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to other nitropyridines, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13-12)14(15)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJSDWRGLBPNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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